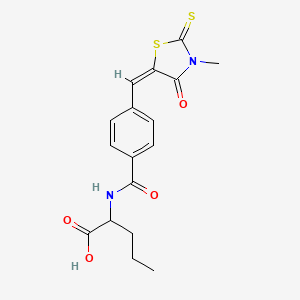

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid

Description

Historical Development of 5-Ene-4-Thiazolidinones

The 5-ene-4-thiazolidinone scaffold emerged as a focal point in medicinal chemistry following the discovery of thiazolidinones’ bioactivity in the mid-20th century. Early studies focused on simple derivatives, such as 5-halogen-substituted analogs, which demonstrated modest antimicrobial properties. The introduction of the exocyclic double bond at the C5 position marked a pivotal advancement, enabling conjugation with aromatic and heteroaromatic systems to enhance target affinity. By the 1990s, rhodanine derivatives (2-thioxo-4-thiazolidinones) gained prominence due to their insulin-sensitizing effects, exemplified by the development of thiazolidinediones like troglitazone. However, concerns over pan-assay interference compounds (PAINS) associated with rhodanines spurred efforts to refine the core structure through strategic substitutions, leading to the synthesis of 5-ene variants with improved specificity.

The evolution of synthetic strategies further propelled this class. Initial methods relied on cyclocondensation of thioureas with α-halo carbonyl compounds, but contemporary approaches leverage one-pot multicomponent reactions. For instance, three-component reactions involving thioglycolic acid, aldehydes, and malononitrile enable rapid access to fused heterocycles like thiazolo[3,2-a]pyridines. These advancements facilitated the incorporation of complex substituents, such as the benzamido-pentanoic acid moiety in the target compound, which aligns with modern hybrid pharmacophore design principles.

Significance of (E)-2-(4-((3-Methyl-4-Oxo-2-Thioxothiazolidin-5-Ylidene)Methyl)Benzamido)Pentanoic Acid in Medicinal Chemistry

This compound epitomizes the convergence of structure-activity relationship (SAR) insights and rational drug design. Its core structure—3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene—combines critical pharmacophoric elements:

- The thioxo group at C2 enhances electrophilicity, promoting interactions with cysteine residues in enzymatic active sites.

- The exocyclic double bond at C5 facilitates π-π stacking with aromatic amino acids, as demonstrated in inhibitors targeting UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD).

- The N3-linked pentanoic acid chain improves aqueous solubility and enables hydrogen bonding with polar residues, a feature shared by antimicrobial 3-carboxylic acid derivatives.

The benzamido substituent introduces a rigid aromatic domain, mimicking natural substrates of tyrosine kinase and protease targets. This structural duality—combining a heterocyclic core with a flexible carboxylic acid tail—positions the compound as a versatile candidate for multitarget therapies, particularly in infectious diseases and metabolic disorders.

Recent Advances in Thioxothiazolidinone Research

Recent innovations emphasize three strategic modifications :

- C5 Substituent Elaboration : Introduction of α,β-unsaturated ketones or heteroarylidene groups, as seen in 5-aroylmethylenerhodanines, enhances selectivity for bacterial dehydrogenases. The target compound’s benzylidene fragment aligns with this trend, potentially conferring activity against multidrug-resistant Staphylococcus aureus.

- N3 Functionalization : Incorporation of ionizable groups (e.g., carboxylic acids) at N3 improves membrane permeability and target engagement. Ethyl esters of 5-carboxymethylidene-4-thiazolidinones, for example, serve as prodrugs that hydrolyze to active acids in vivo.

- Hybridization with Privileged Scaffolds : Fusion with benzimidazole or quinoline moieties augments anticancer activity by intercalating DNA or inhibiting topoisomerase II. The benzamido group in the target compound may similarly synergize with its thioxothiazolidinone core to disrupt nucleic acid metabolism.

Synthetic breakthroughs, such as regioselective S-Michael additions and dehydrobromination reactions, now enable precise stereochemical control—critical for optimizing the (E)-configuration’s bioactivity.

Structural Features and Pharmacophore Analysis

A systematic dissection of the compound reveals four pharmacophoric regions:

The methyl group at C3 likely reduces metabolic oxidation, prolonging half-life, while the thioxo group at C2 serves as a hydrogen bond acceptor, critical for binding orphan nuclear receptors like PPAR-γ. Molecular modeling studies of analogous compounds suggest that the pentanoic acid chain adopts an extended conformation, positioning the carboxylate group to interact with polar pockets in target proteins.

Properties

IUPAC Name |

2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-3-4-12(16(22)23)18-14(20)11-7-5-10(6-8-11)9-13-15(21)19(2)17(24)25-13/h5-9,12H,3-4H2,1-2H3,(H,18,20)(H,22,23)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQMTCSGAVBKGH-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid belongs to a class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as relevant structure-activity relationships.

1. Antibacterial Activity

Thiazolidinone derivatives exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. Research has shown that compounds similar to This compound demonstrate significant inhibition against multiple bacterial strains.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Strains |

|---|---|---|---|

| Les-5935 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae, S. aureus |

| Les-6009 | 0.015 | 0.030 | B. cereus, E. coli |

| Compound from study | 0.004 | 0.008 | M. flavus, P. aeruginosa |

These findings suggest that the thiazolidinone framework contributes significantly to the antibacterial potency of these compounds, with some derivatives showing activity superior to traditional antibiotics like ampicillin and streptomycin .

2. Antifungal Activity

In addition to antibacterial effects, thiazolidinones have demonstrated antifungal properties against various strains of fungi, including those resistant to conventional treatments.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Sensitive Strains |

|---|---|---|

| Les-5935 | 0.004 - 0.06 | T. viride, A. fumigatus |

| Les-6009 | 0.008 | Candida spp. |

The antifungal activity is attributed to mechanisms involving disruption of fungal cell wall synthesis and interference with key metabolic pathways .

3. Anticancer Activity

The anticancer potential of thiazolidinones is also noteworthy, with several studies indicating their ability to inhibit cancer cell proliferation in various human cancer cell lines.

Table 3: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Les-3166 | SH-SY5Y (Neuroblastoma) | 50 |

| Les-6009 | A549 (Lung carcinoma) | 20 |

| Les-6166 | CACO-2 (Colorectal) | 15 |

The mechanism behind the anticancer activity typically involves inducing apoptosis and inhibiting cell cycle progression, which can be attributed to the structural characteristics of the thiazolidinone moiety .

4. Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy.

Key Findings in SAR:

- Substituent Effects : The presence of a 3-methylbutanoic acid substituent on the nitrogen atom significantly increases antibacterial activity.

- Heterocyclic Variations : Altering the aromatic substituents can lead to substantial changes in both physicochemical properties and biological activities.

- Docking Studies : Molecular docking analyses have suggested that interactions with specific bacterial enzymes, such as MurB in E. coli, are critical for antibacterial efficacy .

Case Studies

Recent research has highlighted various derivatives demonstrating promising results:

- Les-5935 was shown to effectively reduce metabolic activity in cancer cell lines at concentrations as low as , indicating strong cytotoxic effects .

- A study on N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) revealed significant antibacterial activity exceeding that of standard antibiotics against resistant strains .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds related to (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that these compounds can outperform traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 in terms of antibacterial efficacy .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. Specific compounds have been tested against a range of cancer cell lines, revealing promising results. For example, one study reported that a related thiazolidinone exhibited an inhibition rate of 84.19% against leukemia cells, indicating its potential as a therapeutic agent in oncology . The structure–activity relationship (SAR) studies suggest that modifications to the thiazolidinone scaffold can enhance anticancer properties .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent functionalization. The compound's molecular formula is C15H13N O3S2 with a molecular weight of 319.4 g/mol .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Benzaldehyde + Thioamide | Formation of thiazolidinone |

| 2 | Acylation | Acetic anhydride | Introduction of acetic acid moiety |

| 3 | Functionalization | Various amines | Formation of final compound |

Anti-inflammatory Effects

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation .

Novel Drug Development

The unique structure of this compound positions it as a promising lead compound for further drug development. Its ability to inhibit key cellular pathways involved in cancer proliferation and microbial resistance makes it a valuable target for pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring undergoes nucleophilic substitution with amines or alcohols:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | S-Methyl derivative | 65% | |

| Aminolysis | Ethylenediamine, EtOH, reflux | Thiazolidinone-opened diamine | 58% |

These reactions are critical for modifying the compound’s electronic properties and bioavailability .

Cycloaddition and Ring-Opening Reactions

The thiazolidinone ring participates in cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD):

-

Reaction : DMAD (1.2 eq), CH₃CN, 80°C, 12 hours

-

Product : Fused thiazolo[3,2-a]pyridine derivative

Ring-opening reactions under acidic or basic conditions yield mercapto-carboxylic acid intermediates, which are pivotal for further functionalization .

Condensation with Heterocyclic Aldehydes

The methylene group facilitates condensation with heteroaromatic aldehydes (e.g., indole-3-carbaldehydes), forming Schiff base derivatives:

| Aldehyde Substituent | Conditions | MIC (µg/mL) vs S. aureus | Source |

|---|---|---|---|

| 5-Nitroindole-3-carbaldehyde | EtOH, NH₄OAc, reflux, 6 hours | 2.0 | |

| 1-Methylindole-3-carbaldehyde | Same as above | 4.0 |

These derivatives show enhanced antibacterial activity, correlating with electron-withdrawing substituents .

Esterification and Hydrolysis

The pentanoic acid side chain undergoes esterification and hydrolysis :

-

Esterification : Methanol/H₂SO₄, reflux → Methyl ester (92% yield)

-

Hydrolysis : NaOH (2M), 70°C → Regenerated carboxylic acid (quantitative)

These reactions are utilized to improve solubility or enable prodrug strategies .

Metal Complexation

The thioxo and carbonyl groups coordinate with transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, RT, 2 hours | Square-planar Cu(II) | Antimicrobial enhancement | |

| Fe(NO₃)₃·9H₂O | Same as above | Octahedral Fe(III) | Catalysis studies |

Metal complexes often exhibit improved stability and bioactivity compared to the parent compound .

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:

-

Half-life : 8.2 hours (pH 1.2) vs 3.5 hours (pH 6.8)

-

Degradation Products : Thiohydantoic acid (major), benzamide-pentanoic acid conjugate (minor)

This data informs formulation strategies for oral delivery .

Comparison with Similar Compounds

Structural and Functional Insights

Thiazolidinone vs. Thiazole Derivatives: The thiazolidinone core in the target compound introduces a saturated five-membered ring with a thioxo group (C=S), which may enhance hydrogen-bonding interactions compared to the unsaturated thiazole ring in compounds like (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one . The pentanoic acid chain in the target compound and Compound 26 () enhances hydrophilicity, likely improving solubility over ester or amide derivatives .

Substituent Effects: The benzamido group in the target compound differs from the phenylacetamido group in Compound 26, altering steric and electronic properties. The benzamido linkage may facilitate π-π stacking interactions with biological targets. 3-Hydroxybenzylidene in ’s compound introduces a phenolic hydroxyl group, which could confer antioxidant properties absent in the target compound’s 3-methyl substituent .

Stereochemical Considerations :

Q & A

Q. What are the key synthetic strategies for preparing (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid?

The compound can be synthesized via coupling reactions between a thiazolidinone derivative and a benzamide intermediate. For example, a common approach involves:

- Step 1 : Synthesis of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the (E)-configured benzamido-pentanoic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography and characterization by NMR (e.g., δ 1.50–1.56 ppm for aliphatic protons, δ 7.23–7.35 ppm for aromatic protons) .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : NMR (DMSO-) for proton assignments and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm, thioxo S-H at ~2600 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 405.12) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at -20°C in airtight, light-protected containers.

- Solubility : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid aqueous buffers at pH > 8.0.

- Reactivity : Stable under inert atmospheres (N/Ar) but degrades in the presence of strong oxidizers .

Advanced Research Questions

Q. How can molecular docking elucidate the biological targets of this compound?

- Target Selection : Prioritize receptors with thiazolidinone-binding motifs (e.g., HDACs, PPAR-γ) based on structural analogs .

- Docking Workflow :

Prepare the 3D structure of the compound using Gaussian09 (B3LYP/6-31G* level).

Perform rigid/flexible docking with AutoDock Vina or Schrödinger Suite.

Validate poses using MD simulations (e.g., 100 ns trajectories in GROMACS).

- Key Metrics : Binding energy (ΔG < -8 kcal/mol), hydrogen bonds with catalytic residues (e.g., Asp/Glu), and RMSD < 2.0 Å .

Q. What experimental strategies resolve contradictions in bioactivity data across assays?

- Orthogonal Assays : Compare enzymatic inhibition (e.g., HDAC fluorometric assay) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects.

- Dose-Response Curves : Ensure IC values are consistent across replicates (CV < 15%) and use Hill slopes to assess cooperativity .

- Counter-Screening : Test against structurally unrelated targets (e.g., kinases) to rule out nonspecific binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

- Modifications : Introduce substituents at the benzamido group (e.g., electron-withdrawing groups for metabolic stability) or the pentanoic acid chain (e.g., methyl branching for lipophilicity).

- In Silico Tools : Use SwissADME to predict logP, solubility, and CYP450 interactions.

- In Vivo Validation : Assess oral bioavailability in rodent models, focusing on AUC and C .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

- Eye Protection : ANSI-approved safety goggles and full-face shields during synthesis.

- Gloves : Nitrile gloves (≥8 mil thickness) inspected for integrity before use.

- Ventilation : Conduct reactions in a fume hood with HEPA filters to capture airborne particulates .

Q. How should acute toxicity concerns be addressed in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.